Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate
Overview
Description
Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate: is a chemical compound with the molecular formula C18H29N3O5 and a molecular weight of 367.44 g/mol . This compound is a derivative of pyridine, featuring a tert-butyl group and methoxy group on the pyridine ring, as well as carbamate functionalities. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methoxypyridine-3,4-diamine as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions involving carbonyl chemistry and amination processes.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts , solvents , and temperature control to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different substituents on the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the construction of biologically active molecules, aiding in the study of biological processes. Medicine: The compound is utilized in the development of new drugs, particularly in the areas of anti-inflammatory and antioxidant therapies. Industry: It finds applications in the production of dyes , pigments , and polymers due to its versatile chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways within biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Tert-butyl (4-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate
Tert-butyl (3-methoxypyridine-2,4-diyl)-bis(methylene)dicarbamate
Tert-butyl (2-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate
Uniqueness: Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5/c1-17(2,3)25-15(22)20-9-12-8-19-11-14(24-7)13(12)10-21-16(23)26-18(4,5)6/h8,11H,9-10H2,1-7H3,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPFQRUNLAVRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1CNC(=O)OC(C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673920 | |
Record name | Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-99-8 | |
Record name | Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.